molecular formula C10H21NO B3054572 (2,2,6,6-Tetramethylpiperidin-4-yl)methanol CAS No. 61171-35-5

(2,2,6,6-Tetramethylpiperidin-4-yl)methanol

Cat. No. B3054572
CAS RN: 61171-35-5
M. Wt: 171.28 g/mol
InChI Key: IKIYGHCNILACLL-UHFFFAOYSA-N
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Description

“(2,2,6,6-Tetramethylpiperidin-4-yl)methanol”, also known as TEMPO, is a stable nitroxyl radical that serves as a catalyst in oxidations . It is a very important intermediate in organic synthesis . By substitution in position 4, its reactivity can be steered . For example, processes with oxygen and 5 mol-% TEMPO permit environmentally benign reactions as alternatives to some oxidations .


Synthesis Analysis

The synthesis of “(2,2,6,6-Tetramethylpiperidin-4-yl)methanol” involves several steps. A Friedel-Crafts approach provides a reliable access to the key intermediate, subsequently followed by a Suzuki-Miyaura cross-coupling . After the reaction, the contents are cooled to room temperature, the organic phase is washed thrice with deionized water, and the solvent and unreacted 1-alkoxy-2,2,6,6-tetramethylpiperidin-4-ol are separated from the organic phase by vacuum distillation .


Molecular Structure Analysis

The molecular formula of “(2,2,6,6-Tetramethylpiperidin-4-yl)methanol” is C11H23NO . The molecular weight is 185.31 g/mol . The structure of the molecule can be represented by the canonical SMILES string CC1(CC(CC(N1)(C)C)CCO)C .


Chemical Reactions Analysis

“(2,2,6,6-Tetramethylpiperidin-4-yl)methanol” is utilized for the oxidation of various classes of alcohols to carbonyl compounds by using cyclic voltammetry . Oxidation can be achieved without the need for commonly used oxidizing agents .


Physical And Chemical Properties Analysis

“(2,2,6,6-Tetramethylpiperidin-4-yl)methanol” has a molecular weight of 185.31 g/mol . It has a topological polar surface area of 32.3 Ų . The compound has 2 hydrogen bond donors and 2 hydrogen bond acceptors . The rotatable bond count is 2 .

Scientific Research Applications

  • Photochemistry and Radical Mechanisms:

    • Research by Hepp & Kramer (1994) investigated the dye-sensitized oxidation of tetramethylpiperidines (HALS) to N-oxyls. They found that at high concentrations in methanol, the oxidation product TEMPOL is formed via a type I radical mechanism, highlighting the compound's role in photochemical reactions (Hepp & Kramer, 1994).
  • Electrochemical Oxidation:

    • Elinson et al. (2006) demonstrated the indirect electrochemical oxidation of 1-N-substituted piperidin-4-ones in methanol. They achieved the corresponding α-hydroxyketals, showcasing the compound's potential in electrochemical applications (Elinson et al., 2006).
  • Synthesis of Chiral Methanol:

    • Schweifer & Hammerschmidt (2008) explored the synthesis of enantiopure chiral methanol using 2,2,6,6-tetramethylpiperidine. Their work illustrates the compound's utility in creating enantiopure chiral compounds (Schweifer & Hammerschmidt, 2008).
  • Catalytic Oxidation in Polymer Chemistry:

    • Liu et al. (2017) researched the catalytic oxidation of cellulose using a novel nitroxide block copolymer, derived from 2,2,6,6-tetramethylpiperidine methacrylate monomer. This demonstrates the compound's application in advanced polymer chemistry and material science (Liu et al., 2017).
  • Synthesis of Novel Chiral Ligands:

    • Alvarez-Ibarra, Luján, & Quiroga-Feijóo (2010) synthesized new β-amino alcohols based on 2-piperidinylmethanols, highlighting the compound's role in creating chiral ligands for asymmetric synthesis (Alvarez-Ibarra, Luján, & Quiroga-Feijóo, 2010).
  • Applications in Electrochemical Processes:

    • Iragi et al. (1995) prepared TEMPO-substituted polythiophenes and demonstrated their application in electrochemical processes, such as the efficient oxidation of alcohols (Iragi et al., 1995).
  • Study of Alcohol and Radical Interactions:

    • Kołodziejski & Kȩcki (1978) used the ESR and PMR spectra of solutions of 2,2,6,6-tetramethylpiperidine nitroxide radical in alcohols to study alcohol and radical interactions. This provides insights into hydrogen bonding and radical behavior in chemical reactions (Kołodziejski & Kȩcki, 1978).
  • Oxidative Reactions:

    • Mercadante, Kelly, Bobbitt, Tilley, & Leadbeater (2013) synthesized 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate and demonstrated its use in various oxidative reactions, showing the compound's versatility in organic synthesis (Mercadante et al., 2013).

Safety And Hazards

“(2,2,6,6-Tetramethylpiperidin-4-yl)methanol” can cause severe skin burns and eye damage . It is also a flammable liquid and vapour .

Future Directions

There are ongoing research efforts to develop scalable and environmentally benign routes to the free base of branaplam, a small molecule splicing modulator . This alternative approach circumvents the inherent risk of dioxin formation associated with ortho-halo phenol derivatives present in the previous route . There is also research into the use of “(2,2,6,6-Tetramethylpiperidin-4-yl)methanol” in the preparation of metallo-amide bases and selective generation of silylketene acetals .

properties

IUPAC Name

(2,2,6,6-tetramethylpiperidin-4-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO/c1-9(2)5-8(7-12)6-10(3,4)11-9/h8,11-12H,5-7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKIYGHCNILACLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1)(C)C)CO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80485199
Record name 4-Piperidinemethanol, 2,2,6,6-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80485199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,2,6,6-Tetramethylpiperidin-4-yl)methanol

CAS RN

61171-35-5
Record name 4-Piperidinemethanol, 2,2,6,6-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80485199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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